

# The Genesis of an Anilide: A Technical History of Butanedioic Acid Anilide

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## Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic acid

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## Abstract

This technical guide provides a comprehensive exploration of the discovery and history of butanedioic acid anilide, a molecule at the confluence of dicarboxylic acid and aromatic amine chemistry. More than a simple chronicle, this document delves into the scientific milieu of the mid-19th century, a period of explosive growth in synthetic organic chemistry that set the stage for this compound's creation. We will examine the foundational work on amides and anilides, pinpoint the likely first synthesis of succinilic acid and its corresponding anilide, and detail the evolution of its synthetic protocols. This guide is intended for researchers, scientists, and drug development professionals who seek to understand not only the "what" and "how" but also the "why" behind the scientific journey of this important chemical entity.

## Introduction: A Tale of Two Moieties

Butanedioic acid anilide, known systematically as N-phenylbutanediamide or succinilide, and its corresponding acid, succinilic acid (4-oxo-4-(phenylamino)butanoic acid), represent a fascinating intersection of aliphatic and aromatic chemistry. The robust nature of the amide bond, linking a four-carbon dicarboxylic acid backbone to an aromatic amine, has made these and similar structures mainstays in the fine chemicals industry, with applications ranging from synthetic intermediates to components of bioactive molecules. To truly appreciate the utility of this compound, we must first journey back to its origins, to a time when the very rules of organic synthesis were being written.

## The Dawn of Synthetic Organic Chemistry: A fertile ground for discovery

The mid-19th century was a period of profound transformation in the world of chemistry. The synthesis of urea by Friedrich Wöhler in 1828 had shattered the doctrine of vitalism, opening the floodgates for the laboratory creation of organic molecules. This era was characterized by a fervent drive to understand the structure and reactivity of organic compounds, with the burgeoning coal tar industry providing a rich palette of aromatic starting materials.<sup>[1][2]</sup>

## The Rise of Aniline and the Anilide Linkage

Aniline, first isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, would become a cornerstone of this new chemical age.<sup>[1]</sup> Its true potential was unlocked in the 1840s and 1850s through the work of chemists like August Wilhelm von Hofmann and his student William Henry Perkin. Their investigations into the reactions of aniline led to the discovery of the first synthetic dye, mauveine, in 1856, and catalyzed the birth of the synthetic dye industry.<sup>[1][2]</sup>

Central to this explosion of color and chemical innovation was the formation of the anilide linkage—an amide bond between an acyl group and aniline. The pioneering work of the French chemist Charles Gerhardt in the 1850s on the synthesis of acid anhydrides and his subsequent development of the "theory of types" provided a systematic framework for understanding the formation of amides and anilides. Gerhardt's methods, involving the reaction of acid anhydrides or acid chlorides with amines, laid the theoretical and practical groundwork for the synthesis of a vast array of new organic compounds.

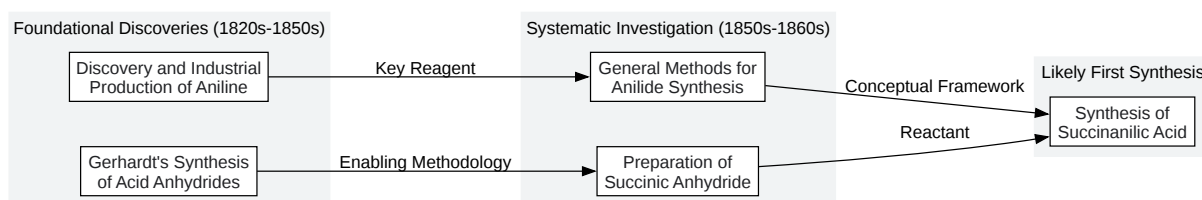
## The First Synthesis: Unraveling the Historical Record

While a single, celebrated publication announcing the "discovery" of butanedioic acid anilide is not readily apparent in the historical record, a careful examination of the chemical literature of the mid-19th century points towards its likely origin. The systematic investigation of the reactions of dicarboxylic acids and their anhydrides with aniline was a logical extension of the work being done with simpler carboxylic acids.

The most probable first synthesis of succinanic acid, the precursor to succinanilide, can be attributed to the direct reaction of succinic anhydride with aniline. This reaction, a nucleophilic acyl substitution, is a straightforward and high-yielding process that would have been well within the capabilities of chemists of that era.

## The Logical Pathway to Discovery

The following diagram illustrates the logical progression from the foundational discoveries of the time to the synthesis of succinanic acid:



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*Logical pathway to the synthesis of succinanic acid.*

## Experimental Protocols: From Historical to Modern Synthesis

The enduring utility of butanedioic acid anilide and its derivatives is reflected in the numerous synthetic methods developed over the past century and a half.

## The Classical Approach: Reaction of Succinic Anhydride and Aniline

This method, likely the one employed in its initial synthesis, remains a robust and widely used laboratory preparation.

## Protocol:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- **Addition of Aniline:** Slowly add aniline (1 equivalent) to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up and Isolation:** Upon completion, the solvent is typically removed under reduced pressure. The resulting solid, succinilic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

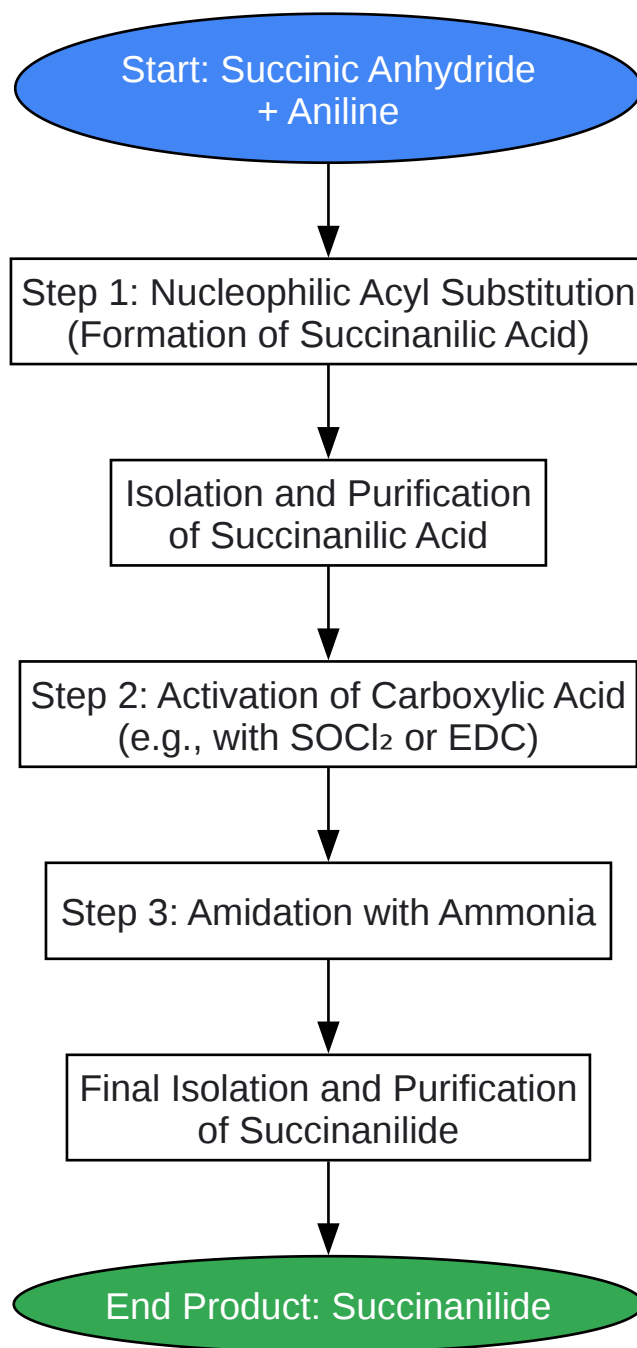
## Synthesis of Succinilide from Succinilic Acid

The conversion of succinilic acid to the neutral anilide (succinilide) can be achieved through a second amidation reaction.

## Protocol:

- **Activation of the Carboxylic Acid:** The carboxylic acid group of succinilic acid is first activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ), or by using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Reaction with Ammonia:** The activated succinilic acid is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form the second amide linkage.
- **Purification:** The final product, succinilide, is then purified by recrystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of succinilide from succinic anhydride:



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*General workflow for the two-step synthesis of succinilide.*

## Characterization and Physicochemical Properties

The historical characterization of butanedioic acid anilide and succinanilic acid would have relied on classical methods such as melting point determination, elemental analysis, and qualitative chemical tests. Modern analytical techniques provide a much more detailed picture of these molecules.

Property	Succinanilic Acid	Succinanilide
IUPAC Name	4-oxo-4-(phenylamino)butanoic acid	N <sup>1</sup> ,N <sup>4</sup> -diphenylbutanediamide
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molar Mass	193.19 g/mol	268.31 g/mol
Appearance	White to off-white crystalline solid	White to off-white crystalline solid
Melting Point	Approximately 148-152 °C	Approximately 229-232 °C
Solubility	Sparingly soluble in cold water, soluble in ethanol and acetone	Insoluble in water, soluble in hot ethanol and acetic acid

## Historical and Modern Applications

While initially a subject of academic curiosity, the succinanilide framework has found application in various fields:

- **Dye Intermediates:** In the late 19th and early 20th centuries, aniline derivatives were extensively explored as precursors for synthetic dyes. The reactivity of the aniline ring in succinanilide allowed for further chemical modifications to produce colored compounds.
- **Polymer Chemistry:** The difunctional nature of succinic acid and the presence of the anilide group have made related structures candidates for incorporation into novel polymers, imparting specific thermal or mechanical properties.
- **Pharmaceutical and Agrochemical Research:** The amide linkage is a key structural feature in many biologically active molecules. The succinanilide scaffold has been used as a building block in the synthesis of compounds with potential pharmacological or pesticidal activity.

## Conclusion: A Legacy in a Molecule

The story of butanedioic acid anilide is a microcosm of the history of organic chemistry itself. Its genesis lies in the confluence of curiosity-driven research and the burgeoning industrial need for new materials in the 19th century. From its likely first synthesis in the laboratories of pioneering organic chemists to its continued relevance as a synthetic intermediate, this seemingly simple molecule encapsulates over 150 years of chemical progress. For the modern researcher, understanding this history provides not just a deeper appreciation for the compound itself, but also a valuable perspective on the enduring principles of chemical synthesis and discovery.

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## References

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